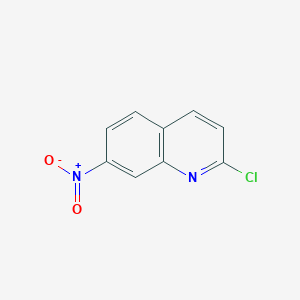
2-Chloro-7-nitroquinoline
描述
2-Chloro-7-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chloro and nitro groups in the quinoline ring system makes this compound a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
作用机制
Target of Action
2-Chloro-7-nitroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives are known to have a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a wide range of effects . For instance, Nitroxoline, a derivative of quinoline, functions by chelating Fe2+ and Zn2+ ions from the biofilm matrix, disrupting the biofilm’s structure . It also inhibits the enzymatic activity of cathepsin B, which degrades extra-cellular membrane proteins in tumor cells, allowing them to proliferate more freely .
Biochemical Pathways
For instance, Nitroxoline has been shown to inhibit the enzymatic activity of cathepsin B , which plays a crucial role in the degradation of proteins in lysosomes and is involved in various pathological conditions when dysregulated.
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and being BBB permeant . The compound’s lipophilicity (Log Po/w) ranges from 1.73 (iLOGP) to 2.98 (XLOGP3), with a consensus Log Po/w of 2.08 . These properties suggest that this compound has good bioavailability.
Result of Action
aeruginosa infections, allowing access to the infection by the immune system . It also demonstrated an increase in reactive oxygen species (ROS) production over controls, especially when Cu2+ was added .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of chlorine/chloride in the soil can be fatal to plant species if exposed . When chlorine compounds reach the sewer/drainage system and are exposed to aqueous media such as wastewater, many disinfection by-products (DBPs) can be formed depending on the concentrations of natural organic matter, inorganics, and anthropogenic pollutants present . Many DBPs are carcinogenic to humans, and some of them are cytotoxic, genotoxic, and mutagenic .
生化分析
Biochemical Properties
2-Chloro-7-nitroquinoline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including proteins and nucleic acids. The compound’s nitro group is known to participate in redox reactions, which can lead to the formation of reactive oxygen species (ROS). These ROS can further interact with cellular components, leading to oxidative stress. Additionally, this compound has been observed to bind to certain enzymes, altering their activity and affecting metabolic pathways .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in certain cancer cell lines by activating caspases and promoting the release of cytochrome c from mitochondria. Furthermore, this compound can modulate the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to DNA and RNA, interfering with their replication and transcription processes. The compound also inhibits specific enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, this compound can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability is influenced by factors such as temperature, pH, and light exposure. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and cellular damage, highlighting the importance of controlled experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At high doses, this compound can induce significant toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a sudden increase in adverse effects occurs beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can undergo reduction reactions, leading to the formation of amino derivatives. These metabolites can further participate in conjugation reactions, enhancing their solubility and excretion. The compound also interacts with enzymes such as cytochrome P450, influencing metabolic flux and altering the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in specific cellular compartments. Transporters and binding proteins may facilitate its movement, affecting its localization and concentration within cells. The compound’s distribution is influenced by factors such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can localize to the nucleus, mitochondria, and endoplasmic reticulum, where it interacts with specific biomolecules. Targeting signals and post-translational modifications may direct this compound to these compartments, influencing its biochemical effects and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-nitroquinoline typically involves the nitration of 2-chloroquinoline. One common method is the reaction of 2-chloroquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at a controlled temperature to ensure the selective nitration at the 7-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-Chloro-7-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride.
Electrophilic Substitution: Halogenating agents like chlorine or bromine, and sulfonating agents like sulfur trioxide.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Quinoline Derivatives: Formed by nucleophilic substitution at the chloro position.
科学研究应用
2-Chloro-7-nitroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of various drugs, including antimalarial and anticancer agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industrial Chemistry: Used in the production of dyes, pigments, and agrochemicals
相似化合物的比较
Similar Compounds
2-Chloroquinoline: Lacks the nitro group, making it less reactive in certain biological applications.
7-Nitroquinoline: Lacks the chloro group, affecting its reactivity and binding properties.
2,7-Dichloroquinoline: Contains two chloro groups, which can alter its chemical and biological properties
Uniqueness
2-Chloro-7-nitroquinoline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in the synthesis of various compounds and a valuable tool in scientific research .
属性
IUPAC Name |
2-chloro-7-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGQDNSMFBXURC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556432 | |
| Record name | 2-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49609-03-2 | |
| Record name | 2-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


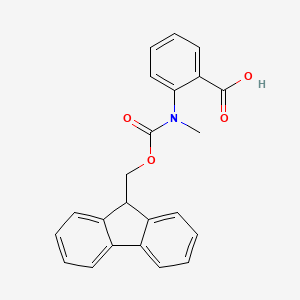


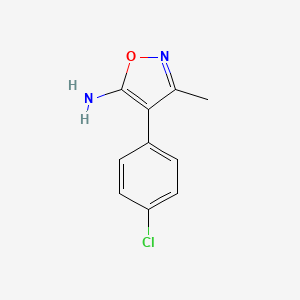
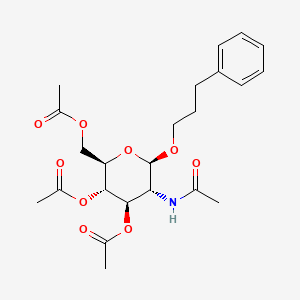
![Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1367711.png)
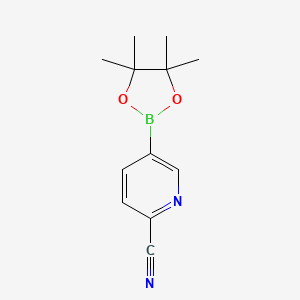
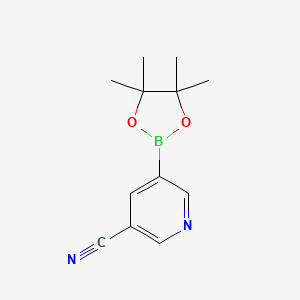

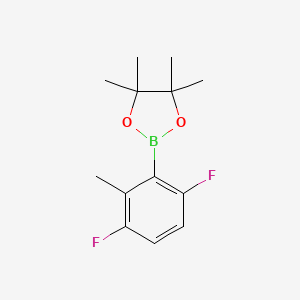

![2-Chloro-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B1367724.png)
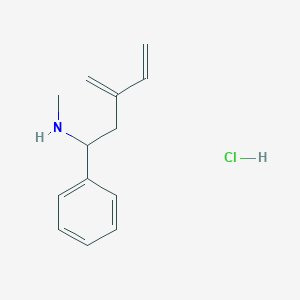
![4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde](/img/structure/B1367728.png)
